2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol
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Overview
Description
2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol typically involves the reaction of 5-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with different substitution pattern.
5-Amino-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a hydroxyl group.
1-(2-Hydroxyethyl)-5-amino-1H-pyrazole: Similar structure but with different functional groups.
Uniqueness
2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C5H9N3O2 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-[(5-amino-1H-pyrazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C5H9N3O2/c6-5-4(3-7-8-5)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8) |
InChI Key |
ZNWGNEIMJPXRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1OCCO)N |
Origin of Product |
United States |
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